6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Description
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXKKMMFGJTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-74-6 | |
| Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole and pyridazine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce fused heterocyclic compounds.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of triazolo compounds have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. The inhibition of this kinase has therapeutic implications for treating solid tumors and hematological cancers such as colon and breast cancer .
2. Antimicrobial Properties
The triazole moiety is known for its antifungal and antibacterial activities. Studies have demonstrated that 1,2,4-triazole derivatives can effectively combat bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds showing minimal inhibitory concentrations comparable to established antibiotics . The structural modifications in 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine may enhance its antimicrobial efficacy.
3. Antifungal Activity
The compound has also been evaluated for antifungal activity against various pathogens. Its derivatives have shown promising results in inhibiting fungal growth, which could be beneficial in developing new antifungal therapies .
Case Studies
Several studies highlight the effectiveness of this compound in specific applications:
- Inhibition of Kinase Activity : A notable case involved a derivative that inhibited the MET kinase with an IC50 value of 4.2 nmol/L. This compound also demonstrated efficacy against various mutant forms of the kinase, suggesting its potential as a targeted cancer therapy .
- Antibacterial Testing : In a comparative study of various triazole derivatives, this compound showed significant antibacterial activity against resistant strains of bacteria with MIC values indicating potency similar to leading antibiotics .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it has been shown to exhibit activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2 .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine and methyl groups.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with different biological activities.
Pyrimido[1,2-a]benzimidazole: Contains a fused pyrimidine and benzimidazole ring system.
Uniqueness
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 7169-95-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation and pain .
- Antiproliferative Effects : Research indicates that this compound may exhibit antiproliferative effects against cancer cell lines by targeting receptor tyrosine kinases (RTKs), particularly the AXL receptor . This inhibition can lead to reduced tumor growth and metastasis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
In a study assessing various triazole derivatives, this compound exhibited significant anti-inflammatory properties. The compound was tested in vivo using a carrageenan-induced paw edema model in rats, demonstrating a notable reduction in edema compared to control groups .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis through AXL receptor modulation .
Q & A
Q. Basic
- Storage : Refrigerate (2–8°C) under inert atmosphere (argon) to prevent bromine dissociation or hydrolysis .
- Handling : Use gloves and fume hoods; avoid prolonged light exposure. Waste must be treated as halogenated organic residue .
How can computational chemistry predict the binding affinity of this compound to biological targets?
Q. Advanced
- Molecular docking : Screen against purine-binding pockets (e.g., kinase ATP sites) using triazolo-pyridazine as a purine isostere .
- QSAR models : Correlate electronic parameters (Hammett σ) with antifungal or anti-senescence activity.
- DFT calculations : Assess bromine’s role in stabilizing transition states during target engagement .
What strategies enable regioselective functionalization of the triazolo[1,5-b]pyridazine core?
Q. Advanced
- Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic substitution.
- Protecting groups : Shield the methyl group during bromination or cross-coupling.
- Microwave-assisted synthesis : Enhances yield in SNAr reactions at the 7-position .
What are the key differences in physicochemical properties between 6-Bromo-2-methyl and 6-Chloro analogues?
Q. Basic
- Molecular weight : Bromine adds ~80 g/mol vs. chlorine (~35 g/mol).
- Lipophilicity : LogP increases by ~0.5 units for bromo derivatives, affecting membrane permeability.
- Reactivity : Bromine facilitates faster cross-coupling but may reduce solubility in aqueous media .
How to address low yields in cross-coupling reactions involving this compound?
Q. Advanced
- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination.
- Solvent effects : Switch from THF to dioxane for improved stability.
- Additives : Include Cs₂CO₃ to neutralize HBr byproducts .
What in vitro models are suitable for evaluating the senescence-modulating effects of this compound?
Q. Advanced
- Cellular senescence : β-galactosidase staining in stress-induced (e.g., H₂O₂-treated) fibroblasts.
- Pro-inflammatory cytokine assays : Measure IL-6/IL-8 secretion in senescent endothelial cells.
- Transcriptomic profiling : RNA-seq to identify senescence-associated secretory phenotype (SASP) markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
